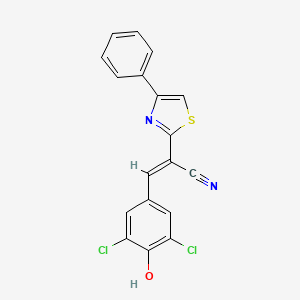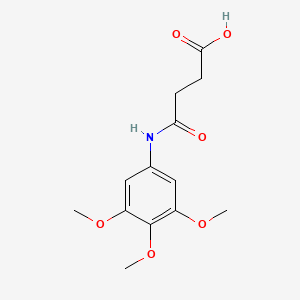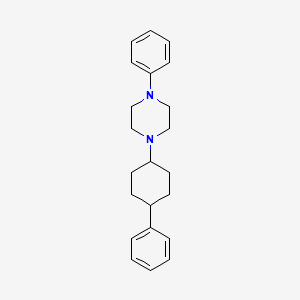![molecular formula C16H12BrFN4O2S B6022774 1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6022774.png)
1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromophenoxy group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced by reacting the thiadiazole intermediate with 4-bromophenol in the presence of a suitable base, such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the bromophenoxy-substituted thiadiazole with 2-fluoroaniline and an appropriate isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
Substitution Reactions: Products include azido, cyano, and amino derivatives.
Oxidation and Reduction: Products include various oxidized and reduced forms of the thiadiazole ring.
Hydrolysis: Products include the corresponding amine and carbonyl compounds.
科学的研究の応用
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Biological Research: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: Thiadiazole derivatives, including this compound, have been explored for their potential use in organic electronics and as corrosion inhibitors.
作用機序
The mechanism of action of 1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
類似化合物との比較
Similar Compounds
1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a benzylthio group instead of a bromophenoxy group and has been studied for its anticancer properties.
Uniqueness
1-{5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is unique due to the presence of both bromophenoxy and fluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
1-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O2S/c17-10-5-7-11(8-6-10)24-9-14-21-22-16(25-14)20-15(23)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRCOWYWZSKFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B6022705.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone](/img/structure/B6022707.png)

![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(METHYLAMINO)-2-CYCLOHEXEN-1-ONE](/img/structure/B6022720.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B6022748.png)
![2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE](/img/structure/B6022753.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)


![2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B6022787.png)
